molecular formula C15H12N4O2 B2965187 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 862809-74-3

2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2965187
CAS No.: 862809-74-3
M. Wt: 280.287
InChI Key: PCFVEZCWJICXLL-UHFFFAOYSA-N
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Description

2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a phenyl group, a pyridinyl group, and an oxadiazole ring, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-triazol-2-yl]acetamide
  • 2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-imidazol-2-yl]acetamide

Uniqueness

2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-13(10-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFVEZCWJICXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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